molecular formula C16H14N4O2 B12560009 1-[([2,2'-Bipyridin]-5-yl)methyl]-5-methylpyrimidine-2,4(1H,3H)-dione CAS No. 175885-51-5

1-[([2,2'-Bipyridin]-5-yl)methyl]-5-methylpyrimidine-2,4(1H,3H)-dione

Cat. No.: B12560009
CAS No.: 175885-51-5
M. Wt: 294.31 g/mol
InChI Key: BATPATOYYFDGKT-UHFFFAOYSA-N
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Description

1-[([2,2’-Bipyridin]-5-yl)methyl]-5-methylpyrimidine-2,4(1H,3H)-dione is a complex organic compound that features a bipyridine moiety linked to a pyrimidine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[([2,2’-Bipyridin]-5-yl)methyl]-5-methylpyrimidine-2,4(1H,3H)-dione typically involves the reaction of 2,2’-bipyridine with a suitable pyrimidine precursor under controlled conditions. One common method involves the use of a cyclocondensation reaction, where the bipyridine and pyrimidine components are combined in the presence of a catalyst, such as a transition metal complex, to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

1-[([2,2’-Bipyridin]-5-yl)methyl]-5-methylpyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized bipyridine derivatives, while substitution reactions can produce a variety of substituted bipyridine and pyrimidine compounds .

Mechanism of Action

The mechanism of action of 1-[([2,2’-Bipyridin]-5-yl)methyl]-5-methylpyrimidine-2,4(1H,3H)-dione involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with various molecular targets, such as enzymes and receptors, modulating their activity. The bipyridine moiety plays a crucial role in binding to metal centers, while the pyrimidine ring can participate in additional interactions with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[([2,2’-Bipyridin]-5-yl)methyl]-5-methylpyrimidine-2,4(1H,3H)-dione is unique due to the combination of bipyridine and pyrimidine moieties, which enhances its ability to form diverse metal complexes and interact with a wider range of molecular targets. This dual functionality makes it a versatile compound for various applications in scientific research and industry .

Properties

CAS No.

175885-51-5

Molecular Formula

C16H14N4O2

Molecular Weight

294.31 g/mol

IUPAC Name

5-methyl-1-[(6-pyridin-2-ylpyridin-3-yl)methyl]pyrimidine-2,4-dione

InChI

InChI=1S/C16H14N4O2/c1-11-9-20(16(22)19-15(11)21)10-12-5-6-14(18-8-12)13-4-2-3-7-17-13/h2-9H,10H2,1H3,(H,19,21,22)

InChI Key

BATPATOYYFDGKT-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(C(=O)NC1=O)CC2=CN=C(C=C2)C3=CC=CC=N3

Origin of Product

United States

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